![molecular formula C15H12Cl2O4S B10948602 2,4-Dichloro-5-[(2-phenylethyl)sulfonyl]benzoic acid](/img/structure/B10948602.png)
2,4-Dichloro-5-[(2-phenylethyl)sulfonyl]benzoic acid
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Overview
Description
2,4-Dichloro-5-[(2-phenylethyl)sulfonyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of two chlorine atoms, a sulfonyl group, and a phenylethyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-[(2-phenylethyl)sulfonyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to introduce the sulfonyl group. This is followed by the reaction with phenylethylamine to attach the phenylethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used under acidic conditions for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Dichloro-5-[(2-phenylethyl)sulfonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(2-phenylethyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 2,4-Dichloro-5-sulfonylbenzoic acid
- 2,4-Dichloro-5-[(2-methylphenyl)sulfonyl]benzoic acid
- 2,4-Dichloro-5-[(2-ethylphenyl)sulfonyl]benzoic acid
Uniqueness: 2,4-Dichloro-5-[(2-phenylethyl)sulfonyl]benzoic acid is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C15H12Cl2O4S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2,4-dichloro-5-(2-phenylethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C15H12Cl2O4S/c16-12-9-13(17)14(8-11(12)15(18)19)22(20,21)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,18,19) |
InChI Key |
KHENKESAMYUTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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